molecular formula C14H12F3NO B8159787 3'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine

3'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-amine

Cat. No.: B8159787
M. Wt: 267.25 g/mol
InChI Key: OCLDNQXUOZUIGS-UHFFFAOYSA-N
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Description

3’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine: is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an amine group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of 3’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

3’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Methoxy-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

2-(3-methoxyphenyl)-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c1-19-11-4-2-3-9(7-11)12-8-10(14(15,16)17)5-6-13(12)18/h2-8H,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLDNQXUOZUIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=CC(=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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